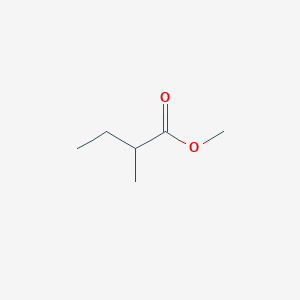

Methyl 2-methylbutyrate

説明

Overview of Ester Compounds in Academic Contexts

Esters are a class of organic compounds characterized by the functional group R-COO-R', formed from the reaction of a carboxylic acid and an alcohol. ebsco.comsavemyexams.com In the natural world, they are widespread, contributing to the characteristic fragrances and flavors of many fruits and flowers. ebsco.comopenstax.org For instance, isoamyl acetate (B1210297) is responsible for the scent of bananas. ebsco.com This inherent sensory property makes esters, particularly those with low to intermediate molecular weights, valuable in the flavor and fragrance industries. ebsco.comthegoodscentscompany.com

Beyond their aromatic qualities, esters serve as crucial intermediates in organic synthesis, enabling the creation of more complex molecules. solubilityofthings.com Their chemical reactivity, including hydrolysis and transesterification, makes them versatile building blocks in chemical research. solubilityofthings.comchemistrystudent.com In biochemistry, esters are fundamental components of lipids, such as triglycerides, which are essential for energy storage in living organisms. chemistrystudent.com

Significance of Methyl 2-methylbutyrate (B1264701) in Scientific Inquiry

Methyl 2-methylbutyrate (C6H12O2) is a specific ester that has garnered attention in scientific research due to its distinct fruity aroma, often described as apple-like. chemicalbook.com This property has led to its extensive use as a flavoring agent in food products and a fragrance component in various consumer goods. chemimpex.comperfumerflavorist.com It is naturally found in a variety of fruits, including apples, strawberries, and melons. perfumerflavorist.com

In the realm of microbiology, research has explored the production and effects of this compound. For example, it has been identified as a volatile organic compound (VOC) emitted by certain bacteria, with studies investigating its potential antimicrobial properties. nih.govresearchgate.net Its presence and concentration can also be indicative of specific microbial processes, such as in the fermentation of certain foods.

Current Research Landscape and Knowledge Gaps

The current research on this compound is multifaceted. A significant portion of studies focuses on its role as a flavor and fragrance compound, including its natural occurrence, sensory perception, and application in food and consumer products. perfumerflavorist.comshimadzu.com Another area of investigation involves its biosynthesis in plants and microorganisms. acs.org

Recent studies have also highlighted its presence in the volatile profiles of bacterial cultures, suggesting a role in microbial communication or competition. nih.govresearchgate.net For instance, elevated levels of this compound have been observed in co-cultures of certain bacteria, indicating its potential as a biomarker for specific microbial interactions. nih.gov

Despite the existing body of research, there remain knowledge gaps. Further investigation is needed to fully elucidate the biosynthetic pathways of this compound in various organisms. A deeper understanding of its ecological roles, particularly in microbial and plant-insect interactions, is also an area for future exploration. While its use in industry is well-established, ongoing research into more efficient and sustainable production methods continues.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biogenesis and Biosynthesis Pathways

Natural Occurrence and Distribution

The presence of methyl 2-methylbutyrate (B1264701) is widespread in nature, where it functions as a key flavor and aroma component. Its distribution spans across various plant products, is a known product of microbial fermentation, and occurs as a metabolite in different biological systems.

Presence in Plant Products

Methyl 2-methylbutyrate is a well-documented volatile constituent of numerous fruits, contributing to their characteristic sweet and fruity aromas. chemicalbook.comecsa-chemicals.ch It is recognized as an important odor-active compound in fruits such as pineapple, apple, cantaloupe, cucumber, and strawberries. chemicalbook.com Research has identified its presence in durable fruits like Durio zibethinus and in hops (Humulus lupulus). nih.gov

The compound's contribution to the "typical apple" aroma is significant, with high odor activity values in some cultivars. It is also found in other fruits like plums and oranges. ecsa-chemicals.ch In rambutan (Nephelium lappaceum L.), ethyl 2-methylbutyrate, a closely related ester, is a major contributor to the fruit's aroma, highlighting the importance of 2-methylbutyric acid esters in the scent of tropical fruits. nih.gov Furthermore, studies on strawberry (Fragaria × ananassa) have shown that this compound is among the volatile compounds for which quantitative trait loci (QTL) have been discovered, indicating a genetic basis for its production. frontiersin.org

Table 1: Presence of this compound in Various Plant Products

| Plant Product | Scientific Name | Role of this compound |

| Apple | Malus domestica | Contributes to the "typical apple" aroma. |

| Pineapple | Ananas comosus | Important odor-active constituent. chemicalbook.com |

| Strawberry | Fragaria × ananassa | Key aroma compound. chemicalbook.comfrontiersin.org |

| Cantaloupe | Cucumis melo var. cantalupensis | Important odor-active constituent. chemicalbook.com |

| Cucumber | Cucumis sativus | Important odor-active constituent. chemicalbook.com |

| Rambutan | Nephelium lappaceum | Ethyl 2-methylbutyrate is a main aroma contributor. nih.gov |

| Hops | Humulus lupulus | Reported presence. nih.gov |

| Durian | Durio zibethinus | Reported presence. nih.gov |

Microbial Production and Fermentation Processes

Microorganisms, particularly bacteria and yeasts, are significant producers of this compound during fermentation processes. This production is a key factor in the development of the characteristic flavors of many fermented foods and beverages. For instance, Bacillus subtilis can convert 2-methylbutyric acid into this compound during fermentation. The source of 2-methylbutyric acid is often the metabolic conversion of amino acids like isoleucine, leucine (B10760876), and valine by B. subtilis. researchgate.net

In the context of beverages, yeast fermentation plays a crucial role. During beer production, yeast can convert methyl esters from hops into ethyl esters, which are important for the beer's aroma profile. lallemandbrewing.com Studies on a beverage fermented with shiitake mushrooms (Lentinula edodes) revealed the presence of up to 35% (R)-methyl 2-methylbutanoate, an interesting finding given the typical prevalence of the (S)-enantiomer in nature. researchgate.netnih.gov Research on sea buckthorn beverage fermentation showed a significant increase in the content of ethyl 2-methylbutyrate after 18 hours of yeast fermentation. nih.gov

Occurrence in Biological Systems as a Metabolite

This compound and its precursor, 2-methylbutyric acid, are found in various biological systems as metabolites. In mammals, these compounds are present as they are natural components of many foods. wikipedia.org The hydrolysis of this compound by esterase enzymes into its corresponding acid and alcohol is a crucial metabolic and detoxification step in living organisms.

The metabolic fate of isoleucine is closely linked to the formation of 2-methylbutyrate. semanticscholar.org In ruminants, anaerobic bacteria in the rumen can synthesize isoleucine from 2-methylbutyrate, indicating that this is an important reaction in their digestive system. nih.govasm.org Studies have shown that microorganisms in ruminal ingesta incorporate carbon from labeled 2-methylbutyrate primarily into lipid and protein, with isoleucine being the only labeled amino acid found. nih.gov

Chirality in Natural Occurrence of Enantiomers

The chirality of 2-methylbutyric acid and its esters, including this compound, is a significant aspect of their natural occurrence. The (S)-enantiomer of 2-methylbutyric acid is generally considered the "natural" form due to its direct biosynthetic origin from the enantiomerically pure L-isoleucine. acs.orgacs.org Consequently, esters like ethyl 2-methylbutyrate are often found with a high enantiomeric purity of the (S)-configuration in nature. acs.org

However, there is a wide enantiomeric distribution of 2-methylbutyric acid in the natural world. acs.orgacs.org For example, strawberries contain >99% (S)-2-methylbutyric acid, while the plant Veratrum album has >95% of the (R)-enantiomer. acs.org Roman chamomile and rhubarb stalks show more moderate distributions. acs.orgacs.org The existence of the (R)-enantiomer suggests an alternative biosynthetic pathway. acs.org A study on a beverage fermented with shiitake mushrooms found a significant amount of (R)-methyl 2-methylbutanoate, with research indicating that the shiitake esterified (R)-2-methylbutanoic acid faster than the (S)-enantiomer. researchgate.netnih.gov

Table 2: Enantiomeric Distribution of 2-Methylbutyric Acid in Natural Sources

| Natural Source | (S)-2-methylbutyric acid (%) | (R)-2-methylbutyric acid (%) |

| Strawberries | >99 | <1 |

| Veratrum album | <5 | >95 |

| Roman Chamomile | 68 | 32 |

| Rhubarb Stalks | 36 | 64 |

Metabolic Precursors and Pathways

The primary metabolic precursor for the biosynthesis of this compound is the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert L-isoleucine into 2-methylbutyric acid, which is then esterified to form this compound.

Derivation from L-Isoleucine

The catabolism of L-isoleucine is a well-established pathway for the formation of 2-methylbutyrate and its subsequent esters in various organisms. In fruits like strawberries, feeding experiments with L-isoleucine led to a significant increase in 2-methylbutanoate esters, with ethyl 2-methylbutanoate being the most abundant. nih.gov Similarly, in melon fruit, the addition of L-isoleucine increased the levels of 2-methylbutyl alcohol derivatives and esters like ethyl 2-methylbutanoate. oup.com

Microorganisms also utilize this pathway. In fungi, the degradation of L-isoleucine can lead to the formation of 2-methylbutanal, 2-methylbutanol, and 2-methylbutanoic acid, which can then be esterified. researchgate.net The conversion of L-isoleucine to 2-methylbutyric acid is a known metabolic capability of Bacillus subtilis during fermentation. researchgate.net In Pseudomonas putida, the metabolism of L-isoleucine involves transamination and oxidative decarboxylation to form 2-methylbutyrate. nih.gov The relationship between L-isoleucine and methyl 2-methylbutanoate has also been confirmed in liquid cultures of the shiitake mushroom, Lentinula edodes, through stable isotope labeling studies. researchgate.net

Conversion from 2-Methylbutanoic Acid

The direct biosynthetic route to this compound is the esterification of 2-methylbutanoic acid with methanol (B129727). ontosight.ai This reaction is a fundamental process observed in both natural and synthetic contexts. In various fruits and fermented products, 2-methylbutanoic acid serves as the direct precursor to a range of 2-methylbutanoate esters, including the methyl ester. acs.orgnih.govresearchgate.net For instance, feeding studies using deuterium-labeled 2-methylbutanoic-d3 acid to whole apples resulted in the production of an array of labeled 2-methylbutanoate esters. acs.orgacs.org This demonstrates a direct metabolic conversion pathway within the fruit.

Microorganisms also play a role in this conversion. During the fermentation of soybeans, Bacillus subtilis can convert 2-methylbutyric acid into this compound. researchgate.net The synthesis can also be achieved through chemical processes, such as the reaction of isobutene with carbon monoxide and methanol under pressure, which yields a mixture of esters including this compound. chemicalbook.com

Role of Branched-Chain Amino Acid Catabolism

The ultimate biogenetic origin of this compound in many natural products, especially fruits, is the catabolism of branched-chain amino acids (BCAAs), primarily L-isoleucine. nih.govnih.gov The carbon skeleton of isoleucine is the direct precursor to the 2-methylbutyryl moiety of the ester. nih.gov

The catabolic pathway begins with the transamination of isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT), to form its corresponding α-keto acid, α-keto-β-methylvalerate (also known as 3-methyl-2-oxopentanoate). nih.govfrontiersin.orgmdpi.com This initial step is reversible. nih.gov Subsequently, the α-keto acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govfrontiersin.orgnih.gov This crucial, rate-limiting step yields 2-methylbutyryl-CoA. nih.govfrontiersin.org This acyl-CoA derivative is a key intermediate that can then be hydrolyzed to 2-methylbutanoic acid, which is subsequently available for esterification to form this compound and other esters. acs.orgacs.org

Studies in both apples and strawberries have confirmed this pathway. Feeding strawberries with L-isoleucine led to a seven-fold increase in the total amount of 2-methylbutanoate esters. nih.govacs.org Similarly, experiments with apple tissue showed that labeled isoleucine was incorporated into various 2-methylbutanoate esters. acs.orgacs.org In ripening apples, it is estimated that over 80% of the precursor pool for 2-methylbutanoate ester production originates from an alternative synthetic route involving citramalate (B1227619) synthase, which ultimately still provides the necessary precursors derived from the isoleucine pathway. nih.gov

Table 1: Key Steps in Isoleucine Catabolism Leading to 2-Methylbutanoate Precursors

| Step | Reactant | Enzyme/Enzyme Complex | Product | Significance |

| 1 | L-Isoleucine | Branched-Chain Aminotransferase (BCAT) | α-Keto-β-methylvalerate | Reversible transamination initiating catabolism. nih.govmdpi.com |

| 2 | α-Keto-β-methylvalerate | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | 2-Methylbutyryl-CoA | Irreversible, rate-limiting decarboxylation. nih.govfrontiersin.org |

| 3 | 2-Methylbutyryl-CoA | (Hydrolysis) | 2-Methylbutanoic Acid | Formation of the direct acid precursor for esterification. acs.org |

Enzymatic Transformations in Biosynthesis

The final step in the biosynthesis of this compound is an enzymatic esterification reaction. This transformation is primarily catalyzed by alcohol acyltransferases (AATs) in plants and by lipases in various biotechnological applications. researchgate.netacs.orgnih.gov

In fruits like strawberries, AATs are responsible for the esterification of alcohols and carboxylic acids (or their CoA-esters) to form volatile esters. acs.org The synthesis of 2-methylbutanoate esters in strawberries fed with L-isoleucine points to the activity of these enzymes on the resulting catabolic products. nih.gov

Lipases have been extensively studied for the enantioselective synthesis of this compound from racemic 2-methylbutanoic acid. researchgate.net Because the steric difference between the methyl and ethyl groups on the chiral carbon is small, this resolution is challenging for many enzymes. researchgate.net However, several lipases have shown notable activity and enantioselectivity. For example, lipases from Rhizomucor miehei (Lipase IM 20), Aspergillus niger (Lipase AP), and Aspergillus javanicus (Lipase FAP-15) have been successfully used for the synthesis of (S)-2-methylbutanoic acid methyl ester in an organic solvent. researchgate.net In another study, immobilized lipase (B570770) from Candida antarctica B was used for the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov The enzyme from the basidiomycete shiitake mushroom has also been shown to esterify 2-methylbutanoic acid, surprisingly showing a faster conversion of the (R)-enantiomer to (R)-methyl 2-methylbutanoate than the (S)-enantiomer. researchgate.net

In the fungus Aspergillus terreus, a transesterase named LovD, which is part of the lovastatin (B1675250) biosynthesis gene cluster, is responsible for attaching a 2-methylbutyrate moiety to monacolin J acid. uniprot.org This demonstrates the existence of specialized acyltransferases for this type of transformation. uniprot.org

Table 2: Examples of Enzymes Used in the Synthesis of 2-Methylbutanoate Esters

| Enzyme Source | Enzyme Type | Substrates | Product Focus | Reference |

| Rhizomucor miehei | Immobilized Lipase | Racemic 2-methylbutanoic acid, Methanol | (S)-2-methylbutanoic acid methyl ester | researchgate.net |

| Aspergillus niger | Lipase | Racemic 2-methylbutanoic acid, Methanol | (S)-2-methylbutanoic acid methyl ester | researchgate.net |

| Candida antarctica B | Immobilized Lipase | (R,S)-2-methylbutyric acid, Pentanol | (R)-pentyl 2-methylbutyrate | nih.gov |

| Candida rugosa | Lipase | (R,S)-2-methylbutyric acid, Pentanol | (S)-pentyl 2-methylbutyrate | nih.gov |

| Aspergillus terreus | Transesterase (LovD) | Monacolin J acid, 2-methylbutyryl-S-methyl-3-mercaptopropionate | Lovastatin (contains 2-methylbutyrate moiety) | uniprot.org |

| Shiitake Mushroom | Esterase/Acyltransferase | (R,S)-2-methylbutanoic acid | (R)-methyl 2-methylbutanoate (preferred) | researchgate.net |

Advanced Synthesis Methodologies

Chemical Synthesis Routes

The most conventional and widely practiced method for synthesizing methyl 2-methylbutyrate (B1264701) is through the Fischer-Speier esterification of 2-methylbutyric acid with methanol (B129727). ontosight.ai This acid-catalyzed reaction is an equilibrium-driven process where the presence of a strong acid catalyst facilitates the nucleophilic attack of methanol on the carbonyl group of the carboxylic acid.

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com To shift the equilibrium towards the formation of the ester product and maximize the yield, an excess of methanol is typically used. google.com The reaction is generally conducted under reflux conditions, with temperatures ranging from 65°C to 130°C, depending on the specific industrial setup and pressure conditions. google.comgoogle.com For instance, one process describes reacting 2-methylbutyric acid with a 2.5 molar excess of methanol at 130°C to achieve a high yield. google.com Another preparation involves a weight ratio of 2-methylbutyric acid to ethanol (B145695) to p-toluenesulfonic acid of 50:10:1, with an initial total reflux for one hour. google.com

Post-synthesis, the purification of methyl 2-methylbutyrate is typically achieved through fractional distillation to separate the ester from unreacted starting materials, water, and the catalyst. The progress and purity of the reaction can be monitored using analytical techniques such as gas chromatography (GC).

| Parameter | Condition | Source(s) |

| Reactants | 2-Methylbutyric Acid, Methanol | ontosight.ai |

| Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | google.com |

| Molar Ratio | Excess methanol (e.g., 2.5 mol methanol per mol of acid) | google.com |

| Temperature | 65°C - 130°C (Reflux) | google.comgoogle.com |

| Purification | Fractional Distillation |

A summary of typical conditions for the esterification process.

Beyond traditional liquid acid catalysts, research has focused on heterogeneous catalysts to simplify product separation and catalyst recovery. Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, have proven effective for esterification reactions. researchgate.netresearchgate.net In the synthesis of methyl butyrate (B1204436), a structurally similar ester, Amberlyst-15 was used in an isothermal batch reactor, demonstrating the viability of such catalysts. researchgate.net For these reactions, parameters such as catalyst loading, reaction temperature, and reactant molar ratios are optimized to achieve high conversion rates. For example, in a study on methyl butyrate synthesis, optimal conditions were found to be a temperature of 343 K, a 3:1 alcohol-to-acid ratio, and a catalyst loading of 6.5% (w/w). researchgate.net

The application of ultrasound has been shown to accelerate the esterification process when using heterogeneous catalysts. Ultrasound-assisted synthesis can significantly reduce reaction times from several hours to under an hour by enhancing mixing and mass transfer. researchgate.net

Other catalytic approaches involve the use of metal oxides. For instance, a mixture of esters including this compound can be produced from butene and carbon monoxide using an acid catalyst under pressure. chemicalbook.com In a different approach for synthesizing methyl butyrate, various transition metals (Fe, Co, Cu, Ni, Pt, Pd, Ru) supported on silica (B1680970) gel were tested as catalysts for the reaction between butyric acid and methanol at 360°C. chemicalbook.com Interestingly, silica gel alone was found to convert about 95% of the butyric acid into its methyl ester under these high-temperature conditions. chemicalbook.com

| Catalyst System | Reactants | Key Findings/Conditions | Source(s) |

| Amberlyst-15 | Butyric Acid, Methanol | Equilibrium conversion >90% in ~4 hours (conventional); ~60 mins (ultrasound-assisted). | researchgate.netresearchgate.net |

| Acid Catalyst | Butene, Carbon Monoxide, Methanol | Produces a mixture of esters, including this compound, under pressure. | chemicalbook.com |

| NiO/SiO₂ | Butyric Acid, Methanol | Reaction at 360°C. Silica gel support itself showed high catalytic activity (95% conversion). | chemicalbook.com |

Overview of various catalytic approaches for ester synthesis.

This compound possesses a chiral center at the C2 position, leading to two enantiomers, (R)- and (S)-, which often exhibit distinct sensory properties. The synthesis of enantiomerically pure forms is of significant interest, particularly for the flavor and fragrance industry. Chemoenzymatic methods, which utilize enzymes as catalysts, are a primary route for achieving high stereoselectivity.

Lipases are the most commonly used enzymes for the kinetic resolution of racemic 2-methylbutyric acid or its esters. google.comresearchgate.netresearchgate.net This process involves the selective reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, lipase (B570770) from Candida rugosa or Rhizopus oryzae can be used in the enantioselective esterification of (R,S)-2-methylbutyric acid to preferentially produce the (S)-ester. researchgate.net Conversely, lipases from Candida antarctica B and Thermomyces lanuginosus show a preference for the (R)-enantiomer. researchgate.net

In one study, the lipase-catalyzed hydrolysis of racemic ethyl 2-methylbutyrate using a lipase from Rhizopus chinensis was investigated. By controlling the reaction conditions, (R)-ethyl 2-methylbutyrate with an enantiomeric excess (ee) of 95.0% was obtained. google.com The process involved a two-step selective hydrolysis to first resolve the ethyl ester and then the acid. google.com

The choice of solvent, nucleophile (alcohol), and temperature can significantly influence the enantioselectivity (E value) of the reaction. For the esterification of racemic 2-methylhexanoic acids, increasing the alkyl-chain length of the alcohol from n-butanol and decreasing the reaction temperature enhanced the enantioselectivity. researchgate.net

| Biocatalyst (Lipase) | Reaction Type | Preferred Enantiomer | Achieved Purity (ee) / E value | Source(s) |

| Candida antarctica B | Esterification | (R) | 90% eep, E = 35 | researchgate.net |

| Candida rugosa | Esterification | (S) | 75% eep, E = 10 | researchgate.net |

| Rhizopus chinensis | Hydrolysis | (S)-acid / (R)-ester | 95.0% ee for (R)-ethyl 2-methylbutyrate | google.comresearchgate.net |

| Rhizopus oryzae | Transesterification | (S) | - | nih.gov |

| Thermomyces lanuginosus | Esterification | (R) | 91% eep, E = 26 | researchgate.net |

Summary of lipases used in the stereoselective synthesis of 2-methylbutyrate esters.

The production of this compound from renewable resources is an area of growing importance. A key strategy involves the production of the precursor, 2-methylbutyric acid, through biotechnological routes, which can then be chemically esterified. 2-Methylbutyric acid is a natural product of microbial fermentation, particularly from amino acid catabolism, and can be produced from renewable carbon sources. atamanchemicals.com

A more direct chemical pathway involves using feedstocks that can be derived from biomass. For example, a family of methylated polyhydroxybutyrates, which are structurally related polymers, can be synthesized from 2-butene (B3427860) and carbon monoxide. nsf.gov While carbon monoxide is typically derived from fossil fuels, 2-butene can be produced from renewable sources such as bio-ethanol. This suggests a potential pathway for producing the C5 backbone of this compound from renewable starting materials, followed by esterification. The synthesis of polyesters from these feedstocks highlights the chemical feasibility of utilizing such building blocks for sustainable chemical production. nsf.gov

Biotechnological Production and Engineering

Direct production of 2-methylbutyric acid and its esters via microbial fermentation offers a "green" alternative to chemical synthesis. This approach leverages the metabolic pathways of microorganisms to convert simple sugars or other renewable feedstocks into the desired flavor compounds.

Research has focused on genetically engineering bacteria to enhance the production of 2-methylbutyric acid. One such study involves modifying bacteria from the order Enterobacterales. wipo.int By attenuating the expression of the tyrB gene, which encodes a tyrosine aminotransferase, the production of byproducts was reduced, leading to a more efficient synthesis of 2-methylbutyric acid. wipo.int This demonstrates that targeted genetic modifications can significantly improve the yield and purity of the desired product in a fermentation process.

Another approach involves identifying and utilizing microorganisms that naturally produce or transform precursors into the target compound. A novel bacterium, identified as a Pseudomonas sp., was isolated from soil and found to preferentially utilize (S)-2-methylbutyric acid from a racemic mixture. researchgate.net This microbial resolution process allows for the efficient preparation of (R)-2-methylbutyric acid. researchgate.net Furthermore, studies on the fungus Aspergillus flavus have investigated the mechanisms by which this compound affects its growth, indicating the interaction between this ester and microbial systems. researchgate.net In beverages fermented with shiitake mushrooms, (R)-methyl 2-methylbutanoate was detected, with the fungus showing a faster esterification rate for the (R)-acid compared to the (S)-enantiomer. researchgate.net These findings open avenues for optimizing fermentation conditions and selecting specific microbial strains to control the production and stereochemistry of this compound.

Enzyme-Catalyzed Esterification (Lipase-mediated synthesis)

The enzymatic synthesis of this compound, a valuable flavor and fragrance compound, has been explored as a greener alternative to traditional chemical methods. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are particularly well-suited for the esterification reaction to produce this ester. Their use in organic solvents allows for the synthesis of esters with high specificity and under mild reaction conditions.

Several lipases from various microbial sources have been investigated for their efficacy in synthesizing branched-chain esters like this compound. Among the most studied are lipases from Candida antarctica (immobilized as Novozym 435), Aspergillus niger, and Rhizomucor miehei. researchgate.net The choice of lipase can significantly influence the reaction's enantioselectivity, which is crucial as the different enantiomers of this compound can possess distinct aroma profiles. For instance, in the resolution of (R,S)-2-methylbutyric acid, different lipases have shown preferences for either the (R) or (S)-enantiomer. nih.gov

The reaction conditions play a pivotal role in the efficiency of lipase-mediated esterification. Key parameters that are often optimized include temperature, the nature of the organic solvent, the molar ratio of the alcohol (methanol) to the acid (2-methylbutyric acid), and the enzyme concentration. For example, in the synthesis of methyl butyrate, a similar short-chain ester, a temperature of 40°C and a 2:2 molar ratio of vinyl butyrate to methanol were found to be optimal, yielding a high conversion rate. researchgate.net The use of immobilized lipases is a common strategy to enhance enzyme stability and facilitate its recovery and reuse, making the process more cost-effective. conicet.gov.ar

Below is a table summarizing the findings from various studies on the lipase-mediated synthesis of this compound and related esters.

| Lipase Source | Substrates | Solvent | Key Findings | Reference |

| Aspergillus niger, Rhizomucor miehei | (S)-2-methylbutanoic acid and methanol | Isooctane | These lipases showed high enzymatic activity and enantioselectivity for the synthesis of (S)-2-methylbutanoic acid methyl ester. | researchgate.net |

| Candida antarctica B (immobilized) | (R,S)-2-methylbutyric acid and pentanol | Hexane | Produced (R)-pentyl 2-methylbutyrate with high enantiomeric excess. | nih.gov |

| Aspergillus fumigatus (purified) | Vinyl butyrate and methanol | n-Hexane | Achieved an 86% yield of methyl butyrate at 40°C. | researchgate.net |

| Rhizopus oryzae (immobilized) | Vinyl butyrate and methanol | Solvent-free | Resulted in a 70.42% molar conversion to methyl butyrate. | conicet.gov.ar |

Genetic Engineering for Enhanced Production

Metabolic engineering of microorganisms offers a promising avenue for the enhanced production of valuable chemicals, including branched-chain esters like this compound. This approach involves the rational modification of microbial metabolic pathways to channel carbon flux towards the synthesis of the desired product. While direct high-titer production of this compound through genetic engineering is still an emerging area of research, several studies have laid the groundwork by focusing on the biosynthesis of its precursors and related branched-chain esters. nih.govnih.gov

The core strategy involves engineering microorganisms such as Escherichia coli or the yeast Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. nih.govnih.gov The biosynthesis of this compound requires the availability of its precursors: 2-methylbutyryl-CoA and methanol. The 2-methylbutyryl-CoA is an intermediate in the catabolism of the amino acid isoleucine. Therefore, one genetic engineering approach is to upregulate the isoleucine degradation pathway or related pathways to increase the intracellular pool of 2-methylbutyryl-CoA. frontiersin.org

Furthermore, the introduction of heterologous genes encoding enzymes with desired activities is a key aspect of this strategy. For instance, expressing a suitable alcohol acetyltransferase (AAT) or a wax ester synthase (WS) can catalyze the final esterification step, condensing 2-methylbutyryl-CoA with an alcohol. doaj.org Researchers have successfully engineered E. coli for the production of various fatty acid branched-chain esters by combining the fatty acid and branched-chain amino acid biosynthetic pathways with the expression of a wax ester synthase. nih.gov

Another innovative approach involves the engineering of polyketide synthases (PKSs). A study demonstrated that by assembling specific modules from a PKS, it was possible to produce 2-methylbutyrate in Streptomyces avermitilis. nih.gov This strategy was aimed at increasing the supply of the 2-methylbutyryl-CoA precursor for the synthesis of other complex molecules, but it highlights the potential for producing the acid moiety of this compound. nih.gov

The table below outlines some of the genetic engineering strategies that have been explored for the production of branched-chain esters and their precursors.

| Engineered Organism | Genetic Modification Strategy | Target Product(s) | Key Outcomes | Reference(s) |

| Escherichia coli | Combination of branched-chain amino acid and fatty acid biosynthetic pathways with expression of a wax ester synthase. | Fatty acid branched-chain esters (FABCEs) | Production of up to 273 mg/L of FABCEs. | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Overexpression of isobutanol pathway enzymes and deletion of negative regulators of phospholipid metabolism. | Fatty acid short- and branched-chain alkyl esters | Production of over 230 mg/L of various esters. | nih.gov |

| Streptomyces avermitilis | Engineering of a meilingmycin polyketide synthase (PKS). | 2-methylbutyrate (as a precursor) | Increased production of avermectin (B7782182) B1a by enhancing the 2-methylbutyryl-CoA supply. | nih.gov |

| Fragaria × ananassa (Strawberry) | Quantitative Trait Locus (QTL) mapping. | This compound, Methyl 2-hexenoate | Identification of a shared QTL on linkage group 2A associated with the production of these methyl esters. | frontiersin.org |

Reaction Mechanisms and Kinetics Studies

Atmospheric Reaction Kinetics

The persistence of methyl 2-methylbutyrate (B1264701) in the atmosphere is largely determined by the rates of its gas-phase reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and other oxidants. These reactions initiate the degradation of the compound, leading to the formation of various transformation products.

Reactions with Hydroxyl Radicals (OH)

The reaction with hydroxyl radicals is a principal atmospheric removal pathway for many volatile organic compounds, including methyl 2-methylbutyrate. Experimental studies have determined the rate constants for this reaction. One study reported a rate coefficient of (4.08 ± 0.82) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the reaction of OH radicals with this compound. researchgate.net Another investigation focusing on a series of methyl esters, including methyl butyrate (B1204436) (a structurally similar compound), measured absolute rate constants over a temperature range of 253–372 K using the pulsed laser photolysis−laser induced fluorescence technique. acs.orgnih.gov For methyl butyrate, the rate constant at room temperature was found to be (3.30 ± 0.25) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov Theoretical studies have also been conducted to model the kinetics of these reactions, providing insights into the reaction pathways and energy barriers involved. researchgate.net

A study on isopropyl 2-methylbutanoate, a similar ester, estimated the decomposition rate constant with hydroxyl radicals to be 5.6617 x 10⁻¹² cm³ molecule⁻¹ sec⁻¹ using the Atmospheric Oxidation Program. europa.eu This resulted in a calculated atmospheric half-life of 1.889 days, assuming a 12-hour daytime hydroxyl radical concentration of 1.5 x 10⁶ molecules cm⁻³. europa.eu

Kinetic studies on the photo-oxidation of methyl 2-methylbutanoate with OH radicals have been a subject of research to understand its atmospheric degradation. profrajakumar.com

Reactions with Chlorine Atoms (Cl)

In marine and coastal areas, reactions with chlorine atoms can also be a significant degradation pathway for volatile organic compounds. For this compound, relative rate techniques have been employed to determine the rate coefficients for its reaction with Cl atoms. researchgate.net Experimental studies on a series of methyl alkyl esters have provided rate coefficients for their reactions with chlorine atoms. researchgate.net While specific data for this compound was part of a broader study, related esters were investigated, shedding light on the reactivity of this class of compounds with chlorine. researchgate.net

Hydrogen Abstraction Reactions

The primary mechanism for the reaction of this compound with both OH radicals and Cl atoms is hydrogen abstraction. In this process, the oxidant removes a hydrogen atom from the ester, leading to the formation of a carbon-centered radical. This initial radical then undergoes further reactions in the atmosphere. Theoretical studies have been crucial in identifying the specific sites of hydrogen abstraction and the relative importance of different abstraction channels. researchgate.netacs.orgresearchgate.net For instance, in the reaction of methyl butanoate with H, CH₃, and OH radicals, hydrogen abstraction is the main initial step leading to the formation of methyl butanoate radicals. acs.org Computational studies have explored the potential energy surfaces for these reactions, calculating the energy barriers for abstraction from different carbon atoms within the molecule. researchgate.netresearchgate.net

Theoretical Kinetic Studies and Computational Models

Theoretical and computational studies play a vital role in complementing experimental findings and providing a deeper understanding of the reaction dynamics. Methods such as ab initio transition state theory and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to calculate rate coefficients over a wide range of temperatures and pressures. researchgate.netpolyu.edu.hk These models help to elucidate the potential energy surfaces, identify transition states, and predict the branching ratios for different reaction pathways. researchgate.netresearchgate.net For example, theoretical investigations into the reactions of methyl butanoate with hydrogen and hydroxyl radicals have provided detailed kinetic data and explored additional reaction channels beyond simple hydrogen abstraction. researchgate.net These computational approaches are essential for developing comprehensive kinetic models that can accurately predict the atmospheric lifetime and degradation products of this compound. acs.orgpolyu.edu.hk

Degradation Pathways and Environmental Fate

Beyond the atmosphere, the environmental fate of this compound is influenced by its degradation in other environmental compartments, such as water and soil.

Biodegradation in Aquatic and Anaerobic Environments

Biodegradation is a key process for the removal of organic compounds from aquatic environments. While specific studies on the biodegradation of this compound are limited, the behavior of similar esters provides valuable insights. Generally, esters with primary or secondary substituted carbon atoms are readily degraded under various conditions. nm.gov The process of biodegradation involves the breakdown of the compound by microorganisms. mdpi.com In anaerobic environments, such as sediments, the degradation of organic compounds can be coupled to different electron acceptors. nm.govasm.org Studies on gasoline oxygenates have shown that esters are susceptible to anaerobic decay. nm.gov The chemical structure of the ester plays a significant role in its biodegradability, with less branched compounds often being more readily degraded. nm.gov

Photochemical Degradation

The photochemical degradation of this compound can be influenced by its interaction with other substances present in the environment. For instance, the degradation of methylmercury (B97897) by sunlight is significantly enhanced when it binds to natural organic ligands, particularly those containing thiol groups. nih.gov This process is driven by singlet oxygen, a reactive oxygen species generated from the irradiation of dissolved natural organic matter by sunlight. nih.gov While the direct photochemical degradation pathways of this compound are not extensively detailed in the provided information, the principles of photosensitized reactions are relevant. In such reactions, a photosensitizer absorbs light and transfers the energy to another molecule, leading to its degradation. The rate of photodecomposition can vary greatly depending on the chemical species present in the water. nih.gov For example, methylmercury-chloride complexes, which are prevalent in marine environments, are less reactive to photodegradation compared to complexes with organic sulfur-containing thiol ligands found in freshwater lakes. nih.gov This is because the binding to thiols lowers the excitation energy of the carbon-mercury bond, making it more susceptible to breakage. nih.gov

Catalytic Degradation (e.g., over zeolites)

Zeolites, with their high acidity and shape-selective properties, serve as effective catalysts for the degradation of various organic compounds, including those that can produce this compound. scientific.netresearchgate.net In the catalytic degradation of poly(methyl methacrylate) (PMMA) over zeolites like ZSM-5, BETA, and USY, this compound has been identified as one of the products in the resulting light oil, alongside the main product, methyl methacrylate. scientific.netresearchgate.net This process can achieve complete degradation of PMMA at a temperature of 300°C. scientific.netresearchgate.net

The use of zeolites allows for the selective conversion of polymers into valuable chemicals at lower temperatures compared to thermal degradation alone. scientific.netresearchgate.net Density Functional Theory (DFT) studies on the catalytic cracking of methyl butyrate, a related ester, over ZSM-5 zeolite have shown that the type of acid site (Brønsted vs. Lewis) influences the reaction pathway. mdpi.com Brønsted acids tend to favor the cleavage of the C–O bond, while Lewis acids are more likely to promote C-C bond cleavage. mdpi.com The activation barriers for reactions are generally lower on Brønsted acid sites, indicating their primary role in the catalytic cracking process within ZSM-5 zeolites. mdpi.com

Isomerization Processes during Degradation

During the anaerobic degradation of certain branched-chain fatty acids, isomerization can be a significant process. In the syntrophic degradation of 2-methylbutyrate by a triculture of bacteria, both isobutyrate and butyrate are formed and subsequently degraded. asm.orgasm.org This indicates that isomerization reactions occur, converting 2-methylbutyrate into its isomers. Similarly, during the degradation of valerate, isobutyrate, butyrate, and 2-methylbutyrate are produced as intermediates. asm.orgasm.org A reversible isomerization between butyrate and isobutyrate has also been observed, where the two isomers reach near-equal concentrations before being degraded at similar rates. asm.orgasm.org The formation of 2-methylbutyrate has also been noted during the degradation of butyrate in the presence of propionate. asm.orgasm.org The exact mechanisms for some of these isomerization reactions are still under investigation. asm.org

Combustion Chemistry and Modeling

Methyl Ester Combustion Kinetics

The combustion of methyl esters is a critical area of study for understanding and improving biodiesel performance. While this compound itself is a branched ester, research into the combustion of simpler, straight-chain methyl esters like methyl butanoate provides foundational knowledge. ptb.dewikipedia.org High-temperature decomposition studies of methyl esters such as methyl acetate (B1210297), methyl propionate, and methyl butanoate have been conducted in shock tubes to measure the time-history of products like CO2. researchgate.net

The kinetics of these reactions are complex. For instance, the thermal decomposition of methyl butanoate involves numerous pathways leading to the formation of smaller molecules. acs.org Theoretical studies using ab initio methods have been employed to calculate the rate constants for both unimolecular and bimolecular reactions over a wide temperature range (300–2500 K). acs.org These studies have identified multiple reaction pathways for the breakdown of methyl butanoate. acs.org

Role as a Biodiesel Surrogate Fuel (Limitations and Applications)

Methyl esters are often used as surrogate fuels in combustion studies to represent the much larger fatty acid methyl esters found in biodiesel. wikipedia.orgvigon.com Methyl butanoate, a close structural isomer of this compound, has been considered for this role. wikipedia.orgvigon.com However, due to its short chain length, methyl butanoate does not accurately replicate key combustion characteristics of real biodiesel fuels, such as the negative temperature coefficient (NTC) behavior and early formation of carbon dioxide. wikipedia.org This makes it a less than ideal surrogate for comprehensive biodiesel combustion modeling. wikipedia.org Despite these limitations, smaller methyl esters are still valuable for studying specific aspects of ester combustion chemistry due to their simpler structure. ptb.de

Computational Modeling of Combustion Reactions

Computational modeling plays a crucial role in elucidating the complex reaction mechanisms of methyl ester combustion. researchgate.netnih.gov Detailed kinetic models are developed to simulate the oxidation of these biofuels under various conditions. nih.gov For methyl butanoate, computational studies have explored its thermal decomposition, identifying key reaction pathways and calculating rate constants. acs.org

These models are continually refined by comparing their predictions with experimental data. For example, initial models for methyl butanoate pyrolysis significantly underestimated the yield of CO2 at high temperatures. researchgate.net However, improved models incorporating more recent theoretical work have shown substantially better agreement with experimental measurements. researchgate.net These findings are important as they can impact the understanding of how biodiesel combustion leads to reduced soot formation. researchgate.net Computational studies on related molecules, like 2-methylfuran, also contribute to the broader understanding of biofuel combustion by investigating reaction enthalpies and barrier heights for various initiation and subsequent reaction pathways. nih.gov

Biological and Metabolic Research

Metabolic Pathways and Turnover

Methyl 2-methylbutyrate (B1264701), as a fatty acid ester, undergoes specific metabolic processes within biological systems. nih.gov Its metabolism is primarily initiated through hydrolysis, after which its constituent parts enter various metabolic pathways.

The metabolism of methyl 2-methylbutyrate begins with its hydrolysis by esterase enzymes. This reaction cleaves the ester bond, yielding methanol (B129727) and 2-methylbutyric acid. The resulting 2-methylbutyric acid, a branched-chain fatty acid, is the primary component that actively participates in fatty acid metabolism. atamanchemicals.com

Once liberated, 2-methylbutyric acid can be activated to its coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. This activated form can then undergo a process similar to beta-oxidation. In organisms like Pseudomonas putida, the metabolism of 2-methylbutyrate involves a round of beta-oxidation that produces acetyl-CoA and propionyl-CoA. asm.org These products can then enter central metabolic pathways, such as the Krebs cycle (via succinyl-CoA from propionyl-CoA) and other biosynthetic routes. asm.org The hydrolysis product, 2-methylbutyrate, is also known to be a precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs) in some bacteria.

Table 1: Metabolic Fate of this compound

| Step | Process | Key Molecules Involved | Metabolic Products | Significance |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound, Esterases | 2-Methylbutyric acid, Methanol | Release of the metabolically active fatty acid. |

| 2 | Activation | 2-Methylbutyric acid | 2-Methylbutyryl-CoA | Preparation for entry into oxidative pathways. asm.org |

| 3 | Oxidation | 2-Methylbutyryl-CoA | Acetyl-CoA, Propionyl-CoA | Generation of intermediates for energy production and biosynthesis. asm.org |

As a hydrophobic molecule, this compound's interaction with biological systems involves lipid transport mechanisms. Its classification as a fatty acid ester places it within the broader context of lipid metabolism and transport. foodb.ca While specific transport proteins for this compound are not extensively characterized, its movement across cellular membranes would be governed by its lipophilic nature.

The metabolic products of this compound also play a role in cellular processes. The generation of acetyl-CoA and propionyl-CoA from its breakdown contributes to the cellular pool of these key metabolic intermediates, which are involved in numerous signaling and biosynthetic pathways beyond simple energy production. asm.org Furthermore, its connection to the lipid metabolism pathway inherently links it to cellular processes like cell signaling.

Biochemical Roles and Functions

The biochemical significance of this compound is primarily understood through the functions of its metabolic derivatives.

This compound is recognized as a potential biological energy source. foodb.cafoodb.ca This function is not direct but is realized through its catabolism. The hydrolysis of the ester to 2-methylbutyric acid and its subsequent oxidation to acetyl-CoA and propionyl-CoA provides substrates for the tricarboxylic acid (TCA) cycle, the central pathway for cellular energy production. asm.org The entry of these molecules into the TCA cycle leads to the generation of ATP, the primary energy currency of the cell. The acid component, 2-methylbutyric acid, is noted to be weakly ketogenic and glycogenic, indicating its metabolites can be used for both ketone body synthesis and gluconeogenesis under certain metabolic conditions.

Some evidence suggests that this compound and its related compounds may function as membrane stabilizers. foodb.cafoodb.cafoodb.ca The most direct mechanism for this is through the metabolism of its hydrolysis product, 2-methylbutyrate. In certain anaerobic bacteria, 2-methylbutyrate is metabolized into anteiso-branched-chain fatty acids (BCFAs). These BCFAs are then incorporated into the phospholipids (B1166683) of the cell membrane. The branched nature of these fatty acids increases the fluidity and stability of the membrane by disrupting the tight packing of straight-chain fatty acids. While this role is attributed to a metabolite, it represents a significant downstream function originating from the initial ester.

Table 2: Biochemical Functions of this compound and its Metabolites

| Function | Molecule(s) | Mechanism |

|---|---|---|

| Energy Source | 2-Methylbutyric acid (from hydrolysis) | Catabolized to Acetyl-CoA and Propionyl-CoA, which enter the TCA cycle for ATP production. asm.org |

Correlation with Biological States and Conditions

This compound is a naturally occurring volatile organic compound found in a variety of fruits, such as apples and strawberries, and fermented foods. chemicalbook.com Its presence and concentration can be correlated with specific biological processes, particularly microbial metabolism.

In fermented beverages, the formation of this compound is linked to the metabolism of the amino acid isoleucine by fungi, such as the shiitake mushroom (Lentinula edodes). researchgate.net Therefore, its detection can be an indicator of specific microbial activities and fermentation stages. For instance, in some fungal cultures, this compound was the most abundant substance during early mycelial growth stages. researchgate.net

Furthermore, its hydrolysis product, 2-methylbutyric acid, is utilized as a metabolic marker in biochemical research to study the metabolism of short-chain fatty acids. atamanchemicals.com Elevated levels of branched-chain fatty acids and their esters can be indicative of particular metabolic states or microbial flora compositions in the gut, although specific correlations with disease states in humans are not yet well-established.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Methylbutyric acid |

| 2-Methylbutyryl-CoA |

| 3-Methyl-1-butanol |

| 3-Methyl-2-butenoic acid |

| 3-Methyl-3-butenoic acid |

| 3-Methylbutyl 2-methylbutanoate |

| Acetyl-CoA |

| Anteiso-branched-chain fatty acids (BCFAs) |

| Butanol |

| Butyrate (B1204436) |

| Ethanol (B145695) |

| Ethyl 2-methylbutyrate |

| Heptanoate |

| Hexanoate |

| Isoleucine |

| Isoprenol |

| Leucine (B10760876) |

| Methanol |

| Methyl (S)-2-Methylbutanoate |

| This compound |

| Methyl butyrate |

| Oxaloacetate |

| Pentanol |

| Propionyl-CoA |

| Pyruvate |

| Succinate |

| Valerate |

| β-hydroxy-β-methylbutyrate (HMB) |

Association with Human Health Conditions (e.g., Hepatocellular Carcinoma)

The investigation of volatile organic compounds (VOCs) as non-invasive biomarkers for diagnosing diseases, including cancer, is an expanding area of research. nih.govmedrxiv.org The principle behind this approach is that metabolic changes within cancer cells can lead to the production and release of specific VOCs, which can then be detected in exhaled breath, urine, or blood. nih.govnih.gov

In the context of hepatocellular carcinoma (HCC), studies have explored the profile of VOCs to identify potential biomarkers for early detection. medrxiv.orgnih.gov Research has identified several compounds in the breath or urine of HCC patients that differ from healthy individuals, including 2-butanone, 2-hexanone, and certain benzene (B151609) derivatives. nih.gov However, systematic reviews of the literature indicate that while there is promise in using a combination of VOCs for HCC diagnosis, no single volatile biomarker has been definitively attributed to the disease, and standardization of methods is still needed. medrxiv.org

While the broader class of esters and related compounds are sometimes detected in cancer cell studies, current research has not prominently identified this compound as a specific biomarker for hepatocellular carcinoma. For instance, some studies on cancer cell lines have noted the release of related but distinct esters, such as ethyl 2-methylbutyrate, from certain cancerous cells. dntb.gov.ua Another study on urinary VOCs for HCC detection tentatively identified seven chemicals, which did not include this compound. nih.gov Therefore, a direct and established association between this compound and hepatocellular carcinoma is not supported by the current body of scientific literature.

Relationship with Microbial Growth and Fermentation

This compound plays a significant role in microbial ecosystems, both as a product of fermentation and as an agent that can influence microbial growth. It is recognized as a key aroma compound in a variety of fermented foods and beverages, contributing a characteristic fruity and apple-like scent. nih.govvigon.com

Microbial production of this compound is often linked to the metabolism of amino acids. For example, during the fermentation of soybeans, Bacillus subtilis can metabolize branched-chain amino acids like isoleucine to produce 2-methylbutyric acid, which is a direct precursor to this compound. researchgate.netmdpi.comresearchgate.net Similarly, the edible mushroom Shiitake (Lentinula edodes) has been shown to produce this compound when used to ferment wort, a non-alcoholic beverage base. nih.govuni-giessen.deresearchgate.net In this process, L. edodes utilizes precursors such as L-isoleucine and 2-methylbutanoic acid from the wort to synthesize the ester, which becomes a key determinant of the final product's fruity flavor profile. uni-giessen.desemanticscholar.org

Beyond its role as a flavor component, this compound exhibits inhibitory effects on certain microorganisms. Research has demonstrated its effectiveness against the fungus Aspergillus flavus, a common contaminant of postharvest food crops that produces carcinogenic aflatoxins. nih.gov Studies have shown that this compound can suppress the mycelial growth of A. flavus, with a minimum inhibitory concentration of 2.0 μL/mL. nih.gov The mechanism of action involves damaging the fungal cell wall and membrane integrity, reducing ATP levels, and inducing the accumulation of reactive oxygen species (ROS). nih.gov This antifungal activity extends to inhibiting the production of aflatoxins and the formation of sclerotia (hardened fungal survival structures), suggesting its potential as a natural preservative for food crops like peanuts and corn. nih.gov

Data Tables

Table 1: Microbial Production of this compound

| Microorganism | Substrate/Food | Precursor(s) | Role of Compound |

| Lentinula edodes (Shiitake) | Wort-based beverage | L-isoleucine, 2-methylbutanoic acid | Key fruity flavor compound. uni-giessen.deresearchgate.netsemanticscholar.org |

| Bacillus subtilis | Soybeans | Isoleucine, Leucine, Valine | Contributes to the aroma profile of fermented soybeans. researchgate.netmdpi.comresearchgate.net |

Table 2: Inhibitory Effects of this compound on Aspergillus flavus

| Parameter | Observation | Finding |

| Mycelial Growth | Inhibition of fungal growth. | Minimum Inhibitory Concentration (MIC) of 2.0 μL/mL. nih.gov |

| Aflatoxin Production | Suppression of mycotoxin biosynthesis. | Down-regulation of genes involved in aflatoxin biosynthesis. nih.gov |

| Cellular Integrity | Damage to fungal cells. | Disruption of cell membrane and cell wall integrity. nih.gov |

| Metabolic Impact | Reduction in cellular energy. | Decreased intracellular ATP levels. nih.gov |

Sensory and Flavor Chemistry Research

Contribution to Aroma Profiles

Methyl 2-methylbutyrate (B1264701) is a naturally occurring volatile compound found in a wide array of fruits and fermented products. perfumerflavorist.com Research has identified its presence as a key aroma constituent in apples, where its odor activity value (OAV) can be exceptionally high, contributing significantly to the "typical apple" aroma. biorxiv.org It is also found in strawberries, where it contributes to the characteristic fruity and sweet profile. perfumerflavorist.comresearchgate.nettandfonline.com

The compound is noted in pineapples, aligning with its common "pineapple-like" descriptor. vigon.comnih.gov In addition to fresh fruits, methyl 2-methylbutyrate is present in beverages like wine, where it adds to the complexity of the flavor profile. tandfonline.com Its presence extends to other fruits such as oranges, melons, and papayas. perfumerflavorist.comchemicalbook.com In wild strawberry wine, this compound is considered a key varietal flavor compound, with its concentration being higher than its odor threshold. tandfonline.com

Table 1: Presence and Aroma Description of this compound in Various Matrices

| Food/Beverage Matrix | Aroma Contribution/Description | References |

|---|---|---|

| Apple | Sweet, fruity, "typical apple" aroma, fresh | perfumerflavorist.combiorxiv.org |

| Strawberry | Sweet, fruity, ripe berry, adds juiciness | perfumerflavorist.comresearchgate.nettandfonline.com |

| Pineapple | Fruity, apple/pineapple odor | vigon.comnih.gov |

| Wine | Fruity complexity, varietal flavor in wild strawberry wine | tandfonline.com |

| Orange | Occurs naturally | perfumerflavorist.comchemicalbook.com |

| Melon | Occurs naturally | perfumerflavorist.com |

| Fermented Soybeans | Imparts a "sweet" note, neutralizes harsh flavors |

Chirality plays a critical role in the odor perception of this compound. The compound exists as two enantiomers, (S)-methyl 2-methylbutanoate and (R)-methyl 2-methylbutanoate, and their respective odor thresholds differ significantly. researchgate.netnih.gov Typically, the (S)-enantiomer is found in higher excess in nature. nih.gov However, research on a beverage fermented with shiitake mushrooms revealed the formation of up to 35% of the (R)-enantiomer. nih.gov

Sensory Evaluation Methodologies

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a complex mixture, such as a food or beverage extract. scribd.com The method involves the stepwise dilution of a volatile extract, typically in a 1:1 or 1:2 ratio with a solvent. scribd.commdpi.com Each dilution is then analyzed by a person using Gas Chromatography-Olfactometry (GC-O). mdpi.com

Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique in flavor research that directly links instrumental analysis with human sensory perception. researchgate.netnih.gov The method uses a gas chromatograph to separate the individual volatile compounds within a sample. The effluent from the GC column is then split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other portion going to a sniffing port where a trained panelist or assessor can detect and describe the odor of each compound as it elutes. nih.gov

GC-O is essential for pinpointing which of the many volatile compounds in a food matrix are actually "aroma-active" and contribute to the perceived scent. researchgate.net This is crucial because instrumental detectors may not have the same sensitivity as the human nose, and many compounds present at concentrations below instrumental detection limits can still be highly aromatic. nih.gov GC-O has been instrumental in identifying methyl 2-methylbutanoate as an important odorant in fruits like pineapple and apples. biorxiv.orgnih.gov The combination of retention time, mass spectrometry data, and the human-perceived aroma description allows for the confident identification and characterization of key flavor compounds. nih.gov

Correlation with Taste Perception

This compound is a significant ester in the field of flavor chemistry, recognized for its distinct fruity aroma and taste. perfumerflavorist.comchemicalbook.com Its perception is influenced by its chemical structure, concentration, and the medium in which it is present. Research into this compound reveals a complex relationship between its chemical properties and the sensory experience it elicits.

The taste of this compound is generally described as sweet and fruity, with specific notes of apple. chemicalbook.comthegoodscentscompany.com At lower concentrations, it imparts an apple-like taste. chemicalbook.com More nuanced descriptions characterize its odor, which is closely linked to flavor perception, as reminiscent of a mixture of ripe berries and pulpy apples, with secondary hints of rum and nuttiness. perfumerflavorist.com The compound is found naturally in a variety of fruits, including apples, strawberries, melons, oranges, and pineapples, contributing to their characteristic flavor profiles. perfumerflavorist.comchemicalbook.com

Scientific studies have quantified the human sensitivity to this compound, establishing perception thresholds. The enantiomers of this compound, which are mirror-image isomers, have slightly different sensory profiles. The (S)-(+)-2-methylbutanoate form is described as fruity and apple-like, while the (R)-(-)-2-methylbutanoate form is noted as fruity with a dairy-like nuance. leffingwell.com Despite these descriptor differences, the flavor perception threshold in water for both the (S)-(+) and (R)-(-) enantiomers has been reported to be 5 parts per billion (ppb). leffingwell.com

The following table details the sensory descriptors associated with this compound and its individual enantiomers.

Table 1: Sensory Descriptors of this compound and its Enantiomers

| Compound Form | Associated Sensory Descriptors | Source |

|---|---|---|

| This compound (Racemic) | Sweet, fruity, apple-like, pungent, ethereal, ripe berries, pulpy apples, rum, nut nuances | perfumerflavorist.comchemicalbook.comthegoodscentscompany.com |

| Methyl (S)-(+)-2-methylbutanoate | Fruity, apple-like | leffingwell.com |

| Methyl (R)-(-)-2-methylbutanoate | Fruity, dairy | leffingwell.com |

Research has also established the odor and flavor detection thresholds for this compound in various media. These thresholds represent the minimum concentration at which the compound can be detected by the human senses.

Table 2: Perception Thresholds for this compound

| Threshold Type | Compound Form | Medium | Concentration | Source |

|---|---|---|---|---|

| Flavor Perception | Methyl (S)-(+)-2-methylbutanoate | Water | 5 ppb | leffingwell.com |

| Flavor Perception | Methyl (R)-(-)-2-methylbutanoate | Water | 5 ppb | leffingwell.com |

| Odor Perception (Nasal) | Racemic Methyl 2-methylbutanoate | Water | 0.4 ppb | leffingwell.com |

| Odor Perception (Retronasal) | Racemic Methyl 2-methylbutanoate | Water | 0.2 ppb | leffingwell.com |

| Odor Perception (Nasal) | Methyl (S)-(+)-2-methylbutanoate | Water | 0.3 ppb | leffingwell.com |

Beyond its own taste profile, this compound has been shown to influence the perception of other flavors, particularly sweetness. Studies using techniques like Gas Chromatography/Olfactometry-Associated Taste (GC/O-AT) have demonstrated that the aroma of this compound can significantly enhance the perception of sweetness in fruit juice odors. researchgate.netnih.govbohrium.com This interaction is a key area of research for modulating taste perception in food and beverage products. nih.gov

Table 3: Role and Description of this compound in Various Foods

| Food Product | Role/Descriptor | Source |

|---|---|---|

| Pineapple ('Tainong No. 6') | Characteristic aroma compound | nih.gov |

| Pineapple (Australian Cultivars) | Pungent, fruity | acs.org |

| Apple | Naturally occurring flavor component | perfumerflavorist.comchemicalbook.com |

| Strawberry | Naturally occurring flavor component | perfumerflavorist.comchemicalbook.com |

| Highbush Blueberry ('Jersey' & 'Brigitta') | Strong contributor to "fruity" and "sweet" aroma | mdpi.com |

| Quinoa | Main aroma compound with fruit and strawberry notes | nih.gov |

| Multi-fruit Juice | Enhances sweetness of the juice odor | nih.govebi.ac.uk |

| Red Wine (Carmenere) | Identified, but does not significantly contribute to fruity aroma at concentrations found | researchgate.net |

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is indispensable for separating methyl 2-methylbutyrate (B1264701) from other volatile and semi-volatile compounds. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for rigorous analysis.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like methyl 2-methylbutyrate. researchgate.net In this method, the compound is first vaporized and separated from other components in a sample as it passes through a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular "fingerprint," allowing for confident identification. massbank.eu The mass spectrum of this compound is characterized by specific ion fragments. nih.gov The molecular ion peak (M+) may be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.08 g/mol ), although it can be weak or absent in electron ionization (EI) mode. massbank.eunih.gov More prominent are the characteristic fragment ions, which are used for both qualitative identification and quantitative analysis.

For quantitation, methods often involve headspace solid-phase microextraction (HS-SPME) to extract and concentrate volatile compounds from a sample before GC-MS analysis. researchgate.netunizar.es This approach has been used to identify and quantify this compound in various food and beverage products, such as wine and commercial beverages. researchgate.netmdpi.com Stable isotope dilution assays, where a labeled version of the analyte is used as an internal standard, can be employed for accurate quantification. researchgate.netacs.org

Table 1: Characteristic Mass Spectrum Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Fragment |

|---|---|---|

| 88 | 99.99 | [CH(CH₃)C(O)OCH₃]⁺ |

| 57 | 97.58 | [C₄H₉]⁺ or [CH(CH₃)CO]⁺ |

| 41 | 54.04 | [C₃H₅]⁺ |

| 29 | 44.19 | [C₂H₅]⁺ |

| 85 | 31.39 | [M-OCH₃]⁺ |

Data sourced from public spectral databases. nih.gov

Direct analysis of small, polar molecules like short-chain fatty acid esters via liquid chromatography-mass spectrometry (LC-MS) can be challenging. nih.govplos.org These compounds often exhibit poor retention on standard reversed-phase columns and may ionize inefficiently. nih.gov To overcome these limitations, a common strategy is chemical derivatization. plos.orgresearchgate.net This process involves reacting the analyte with a reagent to form a derivative that has more favorable properties for LC-MS analysis, such as increased mass, better chromatographic retention, and enhanced ionization efficiency. nih.govplos.org

This compound possesses a chiral center at the second carbon of the butanoate chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-methyl 2-methylbutanoate and (R)-methyl 2-methylbutanoate. nih.gov These enantiomers can have different biological origins and sensory properties. nih.gov Therefore, distinguishing between them is crucial in fields like flavor chemistry and authenticity control. acs.org